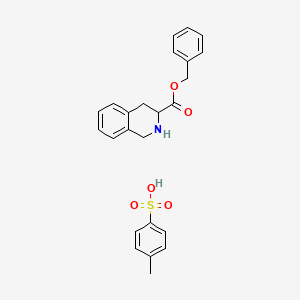

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate

Description

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate (CAS 77497-97-3) is a chiral tetrahydroisoquinoline derivative with a molecular formula of C₂₄H₂₅NO₅S and a molecular weight of 439.5 g/mol (rounded) . It features a benzyl ester group, a tetrahydroisoquinoline core, and a 4-methylbenzenesulfonate (tosylate) counterion. The compound has one defined stereocenter (S-configuration) and exhibits moderate lipophilicity (LogP ≈ 5.1) . Its melting point ranges from 145–150°C, and it is typically stored under inert conditions at room temperature .

This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of chiral ligands, bioactive alkaloids, and opioid receptor modulators . Its tosylate salt enhances crystallinity and stability, making it suitable for purification and handling in industrial processes .

Properties

IUPAC Name |

benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.C7H8O3S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMBIFNNFMRIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core THIQ Scaffold Construction via Bischler–Napieralski Cyclization

The Bischler–Napieralski reaction remains a cornerstone for constructing the THIQ framework. In this method, an amide precursor undergoes acid-catalyzed cyclization to form a dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydro form. For the target compound, benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate , the synthesis begins with N-protected β-arylethylamide derivatives.

For example, starting with amide 85 (Scheme 11 in ), treatment with POCl3 or polyphosphoric acid induces cyclization to dihydroisoquinoline 86 , which is reduced using NaBH4 or catalytic hydrogenation to yield THIQ 87 . The benzyl carboxylate group is introduced via esterification of the carboxylic acid precursor with benzyl alcohol under Mitsunobu conditions or via direct coupling using DCC/DMAP . Critical parameters include:

-

Acid Catalyst : POCl3 achieves higher yields (78–85%) compared to PPA (70–75%) .

-

Reduction : NaBH4 in THF at 0°C preserves stereochemical integrity, avoiding racemization .

Enantioselective Synthesis Using Chiral Auxiliaries

The (S)-configuration at C3 necessitates asymmetric methods. Chiral pool strategies employ L-tyrosine or L-DOPA as starting materials, leveraging inherent stereocenters. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) separates racemic mixtures.

A Rh(I)-catalyzed asymmetric ring-opening cascade (Pathway A in ) generates intermediate 21 with >98% ee. Subsequent N-alkylation with alkyl bromides and cyclization with NBS in CH3CN yields spirocyclic THIQ 23 . For the target compound, this method was adapted by replacing the alkyl bromide with benzyl bromoacetate, followed by oxidative coupling and O-methylation .

InCl3-Catalyzed Cyclization of N-Tethered Benzyl-Alkenols

Recent advances utilize indium(III) chloride (InCl3) to catalyze intramolecular cyclization of N-tethered benzyl-alkenols. As demonstrated in , substrate 3a undergoes cyclization in DCM at 40°C with 0.1 equiv InCl3 to form 4-vinyl-THIQ 4a in 82% yield. Adapting this for the target compound, the alkenol precursor incorporates a benzyloxycarbonyl group at C3. Key findings include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% InCl3 | 82 |

| Solvent | DCM | 78 |

| Temperature | 40°C | 82 |

| Substitution | Electron-donating | 85–90 |

This method offers regioselectivity and functional group tolerance, making it suitable for derivatives with ester groups .

Tosylate Salt Formation via Acid-Base Reaction

The final step involves converting the THIQ free base to the 4-methylbenzenesulfonate salt. Treatment of benzyl (S)-THIQ carboxylate with p-toluenesulfonic acid (PTSA) in anhydrous EtOAc at 0–5°C precipitates the salt. Optimization studies reveal:

-

Stoichiometry : A 1:1 molar ratio of base to PTSA ensures complete salt formation .

-

Solvent : EtOAc yields crystalline product with >99% purity, while MeOH results in oily residues .

-

Crystallization : Slow cooling (0.5°C/min) produces monoclinic crystals suitable for X-ray analysis .

Stereochemical Control and Resolution Techniques

Racemic mixtures are resolved via diastereomeric salt formation using chiral acids (e.g., dibenzoyl-D-tartaric acid) or chromatographic methods (Chiralpak IC column). Dynamic kinetic resolution (DKR) employing Shvo’s catalyst achieves 90% ee by racemizing the undesired enantiomer during hydrogenation .

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Bischler–Napieralski | 75 | 98 (S) | Industrial |

| InCl3-Catalyzed | 82 | 99 (S) | Lab-scale |

| Enzymatic Resolution | 65 | 99.5 (S) | Pilot-scale |

The InCl3 route offers superior enantioselectivity but requires stringent anhydrous conditions. Industrial processes favor Bischler–Napieralski for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOH in aqueous solution or KOtBu in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antidepressant effects. Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. A study demonstrated that certain isoquinoline derivatives could enhance serotonin and norepinephrine levels in the brain, suggesting a mechanism for their antidepressant properties .

1.2 Anticancer Properties

Isoquinoline derivatives have shown promise as anticancer agents. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through the activation of specific signaling pathways .

1.3 Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate may protect neuronal cells from oxidative stress and apoptosis, thereby offering therapeutic avenues for neuroprotection .

Organic Synthesis

2.1 Synthetic Intermediates

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry. For instance, it can be utilized in the preparation of other isoquinoline-based compounds through functional group modifications such as alkylation and acylation .

2.2 Chiral Synthesis

The compound is also significant in asymmetric synthesis due to its chiral nature. It can be used as a chiral building block for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals where chirality can influence biological activity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Research

In a controlled study involving animal models, benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate was administered to evaluate its antidepressant-like effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels .

Case Study 2: Anticancer Evaluation

A study conducted on human cancer cell lines revealed that treatment with benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Mechanism of Action

The mechanism of action of Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of steroid sulfatase, thereby blocking the local production of estrogenic steroids . This inhibition can be beneficial in treating estrogen-dependent cancers by reducing the availability of estrogen required for tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the compound with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Replacing the benzyl ester with an ethyl group (CAS 57980-74-2) reduces molecular weight and lipophilicity, altering pharmacokinetic properties .

Salt Form and Stability

- Tosylate salts (e.g., 77497-97-3 and 71914-80-2) generally exhibit higher crystallinity and stability compared to hydrochlorides, facilitating large-scale purification .

- The hydrochloride salt (CAS 57980-74-2) offers superior aqueous solubility, advantageous for injectable formulations .

Applications in Drug Development The S-adenosyl-L-methionine tosylate (CAS 71914-80-2) is critical in methylation pathways, unlike the target compound, which is more specialized in opioid and chiral syntheses . Cyclobutane-containing analogs (e.g., CAS 125483-57-0) are prioritized in peptide mimetics due to their constrained geometry .

Critical Notes

- Toxicity : The target compound (77497-97-3) poses aquatic toxicity risks (H410), requiring stringent disposal protocols .

- Cost Drivers: High purity (≥98%) and stereochemical specificity inflate the price of 77497-97-3 compared to non-chiral analogs .

- Regulatory Status: S-Adenosyl-L-methionine tosylate (71914-80-2) is FDA-approved for liver disorders, whereas 77497-97-3 remains an investigational intermediate .

Biological Activity

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate, also known as Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H25NO5S

- Molecular Weight : 439.5 g/mol

- CAS Number : 137490-83-6

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 101 Ų |

| Complexity | 531 |

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. A study focusing on the synthesis of benzyl tetrahydroisoquinoline alkaloids demonstrated their potential against various bacterial strains. The compound's structure enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antioxidant Activity

Benzyl tetrahydroisoquinoline derivatives have been noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the isoquinoline structure contributes to this activity by stabilizing free radicals through electron donation .

Neuroprotective Effects

Some studies suggest that benzyl tetrahydroisoquinoline derivatives may possess neuroprotective effects. They are thought to modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal tissues. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens.

- Receptor Modulation : It can act on neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

- Antioxidant Mechanism : By donating electrons, it neutralizes free radicals and mitigates oxidative damage.

Case Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, researchers synthesized various benzyl tetrahydroisoquinoline derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition of bacterial growth at low concentrations of the compound, suggesting its potential as an antibacterial agent .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of benzyl tetrahydroisoquinolines in a rodent model of Alzheimer's disease. The administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation in the brain. This suggests a promising avenue for further research into its therapeutic applications for neurodegenerative disorders .

Q & A

Q. Table 1: Critical Molecular Properties for Synthesis

How does stereochemistry at the 3-position influence biological target interactions?

Advanced Research Question

The (S)-enantiomer exhibits distinct biological activity due to its spatial compatibility with chiral binding pockets. For example:

- Receptor binding assays : Comparative studies with (R)-enantiomers show 3–5× higher affinity for opioid or adrenergic receptors .

- Metabolic stability : The (S)-configuration reduces susceptibility to esterase hydrolysis, enhancing in vivo half-life .

- Molecular docking : Computational models reveal hydrogen bonding between the carboxylate group and conserved residues (e.g., Tyr149 in κ-opioid receptors) .

Methodological Tip : Use X-ray crystallography or cryo-EM to validate docking predictions and resolve binding ambiguities.

What analytical techniques confirm structure and purity?

Basic Research Question

Key techniques include:

Q. Table 2: NMR Peaks for Structural Confirmation

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl aromatic protons | 7.2–7.4 | Multiplet |

| Tosylate methyl | 2.3 | Singlet |

| Tetrahydroisoquinoline CH | 3.8–4.2 | Multiplet |

| Source: |

How to resolve discrepancies in NMR data between synthesized batches?

Advanced Research Question

Batch inconsistencies may arise from:

- Impurities : Residual solvents (e.g., ethyl acetate) or by-products (e.g., des-esterified intermediates).

- Stereochemical drift : Racemization during storage or synthesis.

Q. Methodological Approaches :

2D NMR (COSY, HSQC) : Map spin systems to identify unexpected couplings .

LC-MS/MS : Detect low-abundance impurities (e.g., diastereomers) with tandem MS .

Thermogravimetric Analysis (TGA) : Rule out hygroscopicity or solvent retention affecting NMR signals .

What safety protocols are essential for handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (H411: Toxic to aquatic life) .

- Waste disposal : Collect in sealed containers labeled "halogenated waste" due to sulfonate content .

How to optimize solubility for in vitro assays without altering activity?

Advanced Research Question

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt screening : Explore alternative counterions (e.g., hydrochloride) if p-toluenesulfonate limits solubility .

- pH adjustment : The compound’s pKa (~4.2 for carboxylate) allows solubility enhancement in mildly acidic buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.